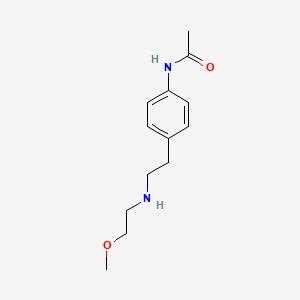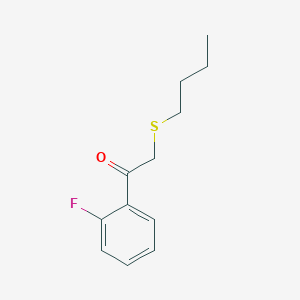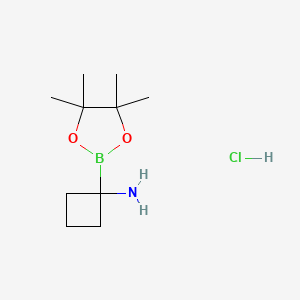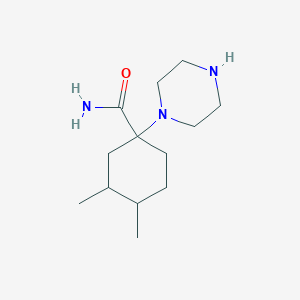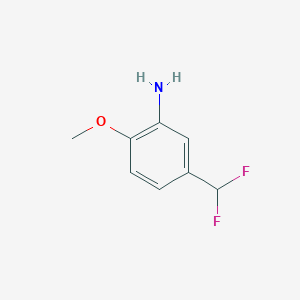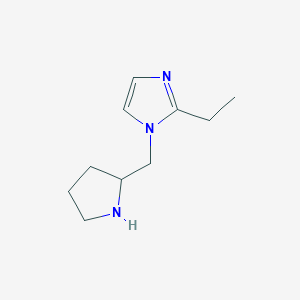
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. Microwave irradiation is often used to facilitate the reaction, leading to the formation of the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes . This compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting or activating specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar biological activities.
3-amino-1,2,4-triazole: Known for its use in various pharmaceuticals and agrochemicals.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its propyl group and methyl substitution provide distinct properties compared to other triazole derivatives .
Eigenschaften
Molekularformel |
C9H18N4 |
|---|---|
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-5-7-11-9(13-12-7)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
RKYKQTDFQMHGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NN1)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


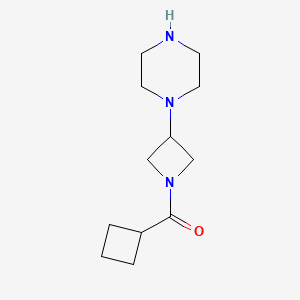
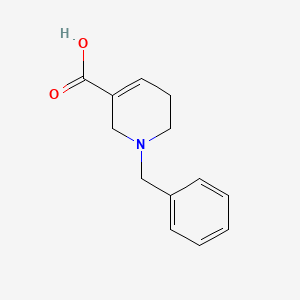

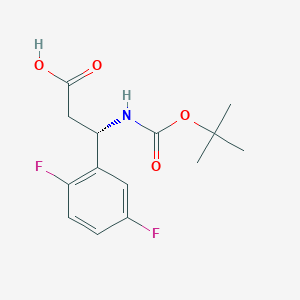
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
